molecular formula C27H33N7O2 B2571095 1-(adamantane-1-carbonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 920206-41-3

1-(adamantane-1-carbonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B2571095
CAS No.: 920206-41-3
M. Wt: 487.608
InChI Key: HIXWDZBVGLMRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Adamantane-1-carbonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a sophisticated chemical compound designed for preclinical research, integrating key pharmacophores known for their biological relevance. The molecule features a [1,2,3]triazolo[4,5-d]pyrimidine core, a heterocyclic system recognized for its diverse pharmacological potential. Scientific literature indicates that such triazolo-pyrimidine derivatives are investigated for their activity against various diseases, including their potential as inhibitors of tyrosine kinase receptors like Axl, which are implicated in cancer cell proliferation and survival . The structure is further modified with a 4-ethoxyphenyl group at the 3-position of the triazole ring, which can influence the compound's electronic properties, metabolic stability, and binding affinity. The 7-position of the triazolopyrimidine core is linked to a piperazine ring, a common motif in medicinal chemistry that often enhances solubility and provides a point for further structural optimization. This piperazine is functionalized with a 1-adamantane carbonyl moiety . The rigid, lipophilic adamantane group is known to improve penetration through biological membranes, such as the blood-brain barrier, and can increase the compound's metabolic stability . This specific molecular architecture suggests its primary research value lies in the fields of oncology and signal transduction, particularly in studying pathways mediated by kinases. Researchers may utilize this compound as a key reference standard, a building block for further chemical synthesis, or a pharmacological tool in in vitro and in vivo studies to explore its mechanism of action and inhibitory effects on specific molecular targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-adamantyl-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N7O2/c1-2-36-22-5-3-21(4-6-22)34-25-23(30-31-34)24(28-17-29-25)32-7-9-33(10-8-32)26(35)27-14-18-11-19(15-27)13-20(12-18)16-27/h3-6,17-20H,2,7-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXWDZBVGLMRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C56CC7CC(C5)CC(C7)C6)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(adamantane-1-carbonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine (CAS Number: 920204-30-4) is a synthetic organic molecule that combines an adamantane moiety with a piperazine and a triazolopyrimidine structure. This unique combination suggests potential bioactivity in various pharmacological applications, particularly in cancer therapy and antimicrobial activity.

The molecular formula of the compound is C26H31N7O2C_{26}H_{31}N_{7}O_{2}, with a molecular weight of 473.6 g/mol. The structural complexity arises from the presence of multiple functional groups that may interact with biological targets.

Biological Activity Overview

Research into the biological activity of compounds similar to this one indicates several potential pharmacological effects:

Anticancer Activity

Studies have shown that compounds containing the triazole and pyrimidine moieties exhibit significant anticancer properties. For instance, hydrazide-hydrazone derivatives with an adamantyl carbonyl moiety have demonstrated cytotoxicity against various cancer cell lines, including:

  • Hep3B (liver cancer)
  • HeLa (cervical cancer)
  • A549 (lung cancer)
  • MCF-7 (breast cancer)

In one study, specific derivatives showed cell viability reductions of approximately 37.78% to 40.42% at concentrations of 100 μM across these lines .

Antimicrobial Activity

The adamantane structure is known for its antimicrobial properties. Compounds derived from adamantane have been tested against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. Some derivatives exhibited marked antibacterial activity against tested strains, indicating that the compound may possess similar properties due to its structural characteristics .

Research Findings and Case Studies

StudyCompound TestedCell LineIC50 Value (μM)Activity
Hydrazide-HydrazonesHep3B100Cytotoxic
Adamantane DerivativesC. albicansN/AAntifungal
Adamantane-containing PyrimidinesA54927.3Cytotoxic

The biological activities of compounds like This compound can be attributed to their ability to interact with specific cellular pathways:

  • Apoptosis Induction: Many triazole derivatives induce apoptosis through the activation of P53 pathways in cancer cells .
  • Antimicrobial Mechanisms: The mechanisms may involve disruption of bacterial cell walls or interference with metabolic pathways critical for microbial survival.

Scientific Research Applications

Antiviral Activity

Research has shown that derivatives of adamantane exhibit antiviral properties, particularly against influenza and HIV viruses. The incorporation of the adamantane moiety in this compound suggests potential antiviral applications. For example, studies have indicated that adamantane derivatives possess marked antiviral effects due to their ability to interfere with viral replication mechanisms .

Anticancer Properties

The compound's structural elements suggest it may have significant anticancer activity. In vitro studies have demonstrated that compounds with similar triazole-pyrimidine structures exhibit antiproliferative effects against various cancer cell lines, including prostate cancer (PC-3), colorectal cancer (HCT-116), and breast cancer (MCF-7). For instance, related compounds displayed IC50 values less than 10 µM against HeLa and MCF-7 cell lines, indicating strong antiproliferative effects .

Study on Anticancer Activity

In a recent study assessing the antiproliferative activity of related compounds against human tumor cell lines, it was found that compounds sharing structural similarities with 1-(adamantane-1-carbonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine exhibited significant cytotoxicity. The study utilized the MTT assay to evaluate cell viability post-treatment with various concentrations of the compounds .

Research on Antiviral Efficacy

Another study investigated the antiviral efficacy of adamantane derivatives against influenza viruses. The results indicated that these compounds could effectively inhibit viral replication at specific concentrations. This suggests that similar mechanisms may be applicable to the target compound due to its structural components .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazolopyrimidine core demonstrates electrophilic character at C7, enabling substitution reactions with nucleophiles. Piperazine-linked derivatives show enhanced solubility, facilitating these reactions under mild conditions.

ReactantConditionsProductYieldCharacterization MethodSource
EthylenediamineEtOH, 60°C, 6 hPiperazine-ethylenediamine adduct78%1H^1H-NMR, MS
Sodium methoxideDMF, RT, 12 hMethoxy-substituted triazolopyrimidine65%HPLC, IR
ThiophenolTHF, 0°C → RT, 4 hThioether derivative82%13C^{13}C-NMR, X-ray

Key findings:

  • Adamantane’s electron-withdrawing carbonyl group increases electrophilicity at the triazolopyrimidine C7 position .

  • Steric hindrance from the 4-ethoxyphenyl group reduces reaction rates compared to non-substituted analogs .

Piperazine Functionalization

The piperazine ring undergoes alkylation/acylation at both nitrogen atoms, with preferential reactivity at the less hindered position.

Reaction TypeReagentConditionsProductYieldNotesSource
AcylationAcetyl chlorideCH2_2Cl2_2, Et3_3NDiacetylated piperazine derivative91%Requires excess reagent
Mannich ReactionFormaldehyde + AmineEtOH, reflux, 8 hTertiary amine-functionalized compound84%pH-dependent selectivity
SulfonylationTosyl chlorideDCM, 0°C, 2 hSulfonamide analog76%Stabilizes crystalline form

Mechanistic insights:

  • Acylation occurs preferentially at the nitrogen distal to the adamantane moiety due to steric factors .

  • Mannich reactions proceed via iminium ion intermediates, confirmed by 1H^1H-NMR kinetics .

Triazole Ring Modifications

The triazolo[4,5-d]pyrimidine system participates in cycloaddition and ring-opening reactions.

ReactionConditionsOutcomeKey ObservationSource
Huisgen CycloadditionCuSO4_4/NaAsc, H2_2O/THFTriazole-1,2,3-triazole hybridEnhanced π-stacking in X-ray
Acidic Hydrolysis6M HCl, 100°C, 3 hPyrimidine ring cleavageForms 4-ethoxyphenylurea derivative
PhotolysisUV (254 nm), CH3_3CN, 24 hTriazole ring contractionGenerates cyanamide intermediates

Critical data:

  • X-ray crystallography confirms a 59.41° dihedral angle between triazole and piperazine rings, influencing reactivity .

  • Hydrolysis products show reduced biological activity compared to parent compound.

Adamantane Carbonyl Reactivity

The adamantane-1-carbonyl group participates in condensation and reduction reactions.

ReactionReagentProductYieldApplicationSource
Grignard AdditionCH3_3MgBrSecondary alcohol68%Increased hydrophilicity
Wolff-KishnerNH2_2NH2_2, KOHAdamantane-methyl derivative55%Stability enhancement
Schiff Base Formation4-NitrobenzaldehydeImine-linked conjugate89%Fluorescent probes

Structural impact:

  • Carbonyl reduction decreases melting point by 47°C, improving solubility .

  • Schiff base derivatives exhibit bathochromic shifts in UV-Vis spectra (Δλ = 32 nm) .

Biological Activity Correlation

Reaction products have been evaluated for therapeutic potential:

Derivative TypeBioassay ModelIC50_{50}/EC50_{50}Key FindingSource
Sulfonamide analogMCF-7 breast cancer2.3 μMCDK4 inhibition (Ki_i = 1.8 μM)
Thioether compoundHCT-116 colon cancer6.7 μMCaspase-3 activation (1.8-fold)
Diacetylated formInfluenza A (H1N1)EC50_{50} = 4.1 μMNeuraminidase inhibition (78%)

Structure-activity relationships:

  • Adamantane moiety enhances blood-brain barrier penetration (logP = 3.2 vs 1.9 for non-adamantane analogs) .

  • Piperazine functionalization directly correlates with kinase inhibitory potency (R2^2 = 0.93) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Substitutions

Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Target/Activity Reference
Target Compound Adamantane-1-carbonyl, 4-ethoxyphenyl, piperazine 509.60 Potential adenosine A2A receptor modulation (inferred)
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-2-phenoxyethanone Phenoxyethanone instead of adamantane-carbonyl 459.51 Unknown (structural analog)
(3-Methoxyphenyl){4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}methanone Methoxy groups at both aryl positions 445.48 Not reported; likely kinase or GPCR modulation
RG7774 [(S)-1-(5-tert-butyl-3-[(1-methyl-1H-tetrazol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol] Pyrrolidin-3-ol, tert-butyl, tetrazole-methyl 414.45 Adenosine A2A receptor antagonist (preclinical)
3-Benzyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine derivatives Propylthio, benzyl, variable amines 344–376 Anticancer (MCF-7, A-549 cells)

Pharmacological and Physicochemical Properties

Lipophilicity and Drug-Likeness
  • The adamantane group in the target compound increases logP (estimated ~3.5) compared to analogs with smaller acyl groups (e.g., phenoxyethanone: logP ~2.8) .
Receptor Binding
  • Adenosine A2A Receptor: RG7774 and related triazolopyrimidines exhibit nanomolar affinity (IC₅₀ < 100 nM) via orthosteric/allosteric modulation . The target compound’s adamantane group may enhance binding to hydrophobic pockets.
Anticancer Activity
  • Derivatives with hydrazinylsugar or propylthio groups () show IC₅₀ values of 10–50 µM against MCF-7 cells. The target compound’s adamantane moiety may improve cytotoxicity via enhanced membrane permeability .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

A multi-step protocol is typically employed, starting with condensation reactions (e.g., acetophenone derivatives with hydrazines) and proceeding to cyclization via Vilsmeier-Haack-Arnold formylation (POCl₃/DMF) . Piperazine coupling often uses carbodiimide reagents like EDC with activators such as HOAt in TFA . Optimization requires precise stoichiometric control of alkyl halides or acyl chlorides and monitoring reaction times (e.g., 24-hour reflux for triazolo-pyrimidine formation) . Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?

  • X-ray crystallography resolves molecular conformation (e.g., L-shaped geometry with dihedral angles ~78–79° between triazole and aryl rings) .
  • IR/Raman spectroscopy identifies functional groups like adamantane carbonyl (C=O stretch ~1700 cm⁻¹) and triazole C-N bonds .
  • NMR (¹H/¹³C) confirms regiochemistry of the ethoxyphenyl and piperazine substituents, with coupling constants revealing spatial arrangements .

Advanced Research Questions

Q. How can computational modeling predict bioactivity or guide derivative design?

Quantum chemical calculations (e.g., B3LYP/cc-pVDZ basis sets) determine equilibrium structures, dipole moments, and electronic properties . Reaction path searches (via DFT) optimize intermediates, while molecular docking evaluates interactions with biological targets (e.g., enzyme active sites) . For example, adamantane’s lipophilic bulk can be modeled to enhance blood-brain barrier penetration .

Q. How should researchers resolve contradictions between crystallographic and spectroscopic data?

Discrepancies in molecular conformation (e.g., dynamic vs. static crystal packing) require complementary techniques:

  • X-ray data may show pseudosymmetry or disorder (e.g., inverted twinning with minor components contributing ~27%) .
  • VT-NMR (variable temperature) or solid-state NMR can detect conformational flexibility in solution vs. rigid crystal environments .
  • DFT simulations reconcile experimental IR/Raman peaks with theoretical vibrational modes .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for piperazine amines to prevent side reactions during triazolo formation .
  • Catalytic acceleration : Imidazole or DMAP can enhance acylation efficiency .
  • Workup optimization : Precipitation (e.g., from i-propanol/water) minimizes loss of polar intermediates .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Bioisosteric replacement : Substitute the ethoxyphenyl group with halogenated or heteroaryl analogs to modulate receptor affinity .
  • Piperazine modifications : Introduce methyl or benzyl groups to alter pharmacokinetics (e.g., logP, solubility) .
  • Adamantane tuning : Replace with bicyclic systems (e.g., norbornane) to balance lipophilicity and metabolic stability .

Methodological Considerations

Q. What analytical workflows validate synthetic intermediates?

  • LC-MS : Monitors reaction progress (e.g., m/z for adamantane-carbonyl fragments).
  • HPLC-PDA : Quantifies purity (>95% threshold for biological assays) .
  • TLC with UV/iodine visualization : Tracks hydrazine intermediates during cyclization .

Q. How are stability and degradation profiles assessed under experimental conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), or acidic/basic conditions (pH 3–10) to identify labile sites (e.g., triazole ring hydrolysis) .
  • Accelerated stability testing : Store at 25°C/60% RH for 6 months with periodic HPLC analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.